molecular formula C10H10O4 B12683763 42Xpf55ctm CAS No. 1638296-86-2

42Xpf55ctm

Cat. No.: B12683763
CAS No.: 1638296-86-2
M. Wt: 194.18 g/mol
InChI Key: BXPMJVXEFLMHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde typically involves the derivatization of 1,3-benzodioxole-5-carboxaldehyde. One common method includes the bromination of 1,3-benzodioxole-5-carboxaldehyde at room temperature, followed by further modification . The reaction conditions often involve the use of bromine as a reagent and solvents like dichloromethane.

Industrial Production Methods

In industrial settings, the production of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde may involve large-scale chemical synthesis using automated reactors and controlled environments to ensure high yield and purity. The process typically includes steps such as bromination, purification, and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

    Oxidation: 2-Ethoxy-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 2-Ethoxy-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde is structurally related to several other aromatic aldehydes:

    Piperonal (Heliotropin): Known for its use in fragrances and flavorings.

    Vanillin: Widely used as a flavoring agent and in the synthesis of pharmaceuticals.

    Benzaldehyde: Commonly used in the synthesis of dyes, perfumes, and flavoring agents.

The uniqueness of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde lies in its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

1638296-86-2

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-ethoxy-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C10H10O4/c1-2-12-10-13-8-4-3-7(6-11)5-9(8)14-10/h3-6,10H,2H2,1H3

InChI Key

BXPMJVXEFLMHOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1OC2=C(O1)C=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.